

# Application Notes and Protocols for In Vivo Administration of FNC (Azvudine) Prodrugs

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## Compound of Interest

Compound Name: FNC-TP trisodium

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## Introduction

FNC (Azvudine), a novel nucleoside analogue, functions as a prodrug that is intracellularly converted to its active triphosphate form.<sup>[1][2][3]</sup> This active metabolite acts as a reverse transcriptase inhibitor and has demonstrated both antiviral and anticancer activities.<sup>[1][2]</sup> Preclinical in vivo studies are crucial for evaluating the efficacy and pharmacokinetic profile of FNC. These application notes provide detailed protocols for the in vivo administration of FNC in common laboratory animal models, such as mice and rats. The following sections outline methodologies for oral, intravenous, and intraperitoneal administration routes, supported by quantitative data from published studies and generalized best practices for nucleoside analogue administration.

## Data Presentation: In Vivo Administration Parameters for FNC

The following table summarizes reported in vivo administration data for FNC from preclinical studies.

Animal Model	Administration Route	Dosage	Vehicle	Frequency	Reference
Rhesus Macaques	Oral	0.07 mg/kg	Not Specified	Once Daily (qd)	<a href="#">[1]</a> <a href="#">[4]</a>
Rats	Oral	5 mg/kg	Not Specified	Single Dose	<a href="#">[5]</a>
Rats	Not Specified	0.5 mg/kg/day	Not Specified	Chronic	<a href="#">[5]</a>
Dogs	Not Specified	0.1 mg/kg/day	Not Specified	Chronic	<a href="#">[5]</a>

## Experimental Protocols

### Oral Administration (Gavage)

Oral gavage is a common method for precise oral dosing in preclinical studies.[\[6\]](#)

#### a. Materials:

- FNC (Azvudine) powder
- Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water, Corn oil)[\[6\]](#)
- Sterile water or saline
- Mortar and pestle (optional, for suspension)
- Magnetic stirrer and stir bar
- pH meter
- Animal gavage needles (flexible or rigid, appropriate size for the animal)
- Syringes

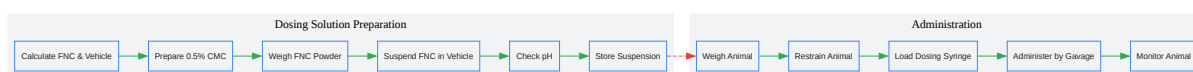
#### b. Dosing Solution Preparation (Suspension in 0.5% CMC):

- Calculate the required amount of FNC and vehicle based on the desired concentration and the number of animals to be dosed.
- Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a clear, homogeneous solution is formed.
- Weigh the required amount of FNC powder.
- If necessary, grind the FNC powder to a fine consistency using a mortar and pestle to aid in suspension.
- Gradually add the FNC powder to the 0.5% CMC vehicle while continuously stirring with a magnetic stirrer.
- Continue stirring until a uniform suspension is achieved.
- Check the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5).
- Store the suspension at 2-8°C and protected from light until use. Ensure to re-suspend thoroughly before each administration.

c. Administration Protocol (Mouse Model):

- Accurately weigh the mouse to determine the correct volume of the dosing suspension to administer.
- Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
- Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
- Draw the calculated volume of the FNC suspension into a syringe fitted with the gavage needle.
- Carefully insert the gavage needle into the esophagus.
- Slowly administer the suspension.

- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress post-administration.



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Workflow for Oral Administration of FNC.

## Intravenous (IV) Administration

IV administration allows for direct entry into the systemic circulation, providing 100% bioavailability.

### a. Materials:

- FNC (Azvudine) powder
- Vehicle (e.g., Sterile saline, 5% Dextrose in water (D5W), or a solubilizing vehicle such as 20% N,N-Dimethylacetamide/40% Propylene glycol/40% Polyethylene Glycol-400 (DPP))<sup>[7]</sup>
- Sterile filters (0.22 µm)
- Vortex mixer
- Animal restrainer
- Infrared lamp (optional, for tail vein dilation)
- Sterile syringes and needles (e.g., 27-30G)

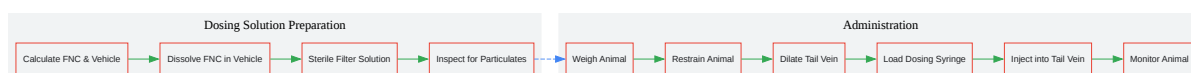
### b. Dosing Solution Preparation (Solubilized Formulation):

- Calculate the required amount of FNC and vehicle.

- Prepare the chosen vehicle system. For poorly soluble compounds, a co-solvent system like DPP may be necessary.[7]
- Weigh the FNC powder and add it to the vehicle.
- Vortex or sonicate the mixture until the FNC is completely dissolved.
- Sterile-filter the final solution using a 0.22  $\mu\text{m}$  syringe filter into a sterile vial.
- Visually inspect the solution for any particulates before administration.

c. Administration Protocol (Rat Model - Tail Vein):

- Weigh the rat to determine the injection volume.
- Place the rat in a restraining device.
- Warm the tail using an infrared lamp or warm water to dilate the lateral tail veins.
- Swab the tail with 70% ethanol.
- Load a sterile syringe with the correct volume of the FNC solution.
- Insert the needle, bevel up, into one of the lateral tail veins.
- Slowly inject the solution. Observe for any signs of extravasation (swelling at the injection site).
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the rat to its cage and monitor for any adverse effects.



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Workflow for Intravenous Administration of FNC.

## Intraperitoneal (IP) Administration

IP injection is a common parenteral route for systemic administration in small rodents.

a. Materials:

- FNC (Azvudine) powder
- Vehicle (e.g., Sterile saline or Phosphate-Buffered Saline (PBS))
- Sterile filters (0.22 µm) if preparing a solution
- Vortex mixer or magnetic stirrer
- Sterile syringes and needles (e.g., 25-27G)

b. Dosing Solution/Suspension Preparation:

- Follow the steps for preparing either a solution or a suspension as described for the IV or oral routes, respectively. For IP injection, the formulation must be sterile and non-irritating. A simple aqueous vehicle like sterile saline or PBS is preferred if FNC is sufficiently soluble.

c. Administration Protocol (Mouse Model):

- Weigh the mouse to calculate the required injection volume.
- Properly restrain the mouse, exposing the abdomen. It is often recommended to tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
- Identify the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
- Insert the needle at a 10-20 degree angle.

- Aspirate briefly to ensure no body fluids (e.g., urine, blood) are drawn into the syringe, which would indicate improper needle placement.
- Inject the FNC formulation.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of discomfort or adverse reactions.



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Workflow for Intraperitoneal Administration of FNC.

## Conclusion

The successful in vivo evaluation of FNC prodrugs relies on appropriate and consistent administration techniques. The protocols provided herein offer a foundation for administering FNC via oral, intravenous, and intraperitoneal routes. Researchers should select the administration route that best aligns with the intended clinical application and the specific aims of their study. It is imperative to adhere to institutional guidelines for animal care and use and to optimize formulation and administration parameters for each specific experimental context. These application notes, in conjunction with the summarized data and workflow diagrams, serve as a valuable resource for scientists engaged in the preclinical development of FNC.

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